molecular formula C14H17NO4 B13506819 1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid

1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid

Cat. No.: B13506819
M. Wt: 263.29 g/mol
InChI Key: AZQIZWGELWVBQR-UHFFFAOYSA-N
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Description

1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid is a synthetic organic compound belonging to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can lead to the formation of azetidines . Another method involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

1-acetyl-3-(phenylmethoxymethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-11(16)15-8-14(9-15,13(17)18)10-19-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,18)

InChI Key

AZQIZWGELWVBQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)(COCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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